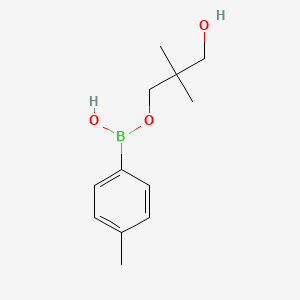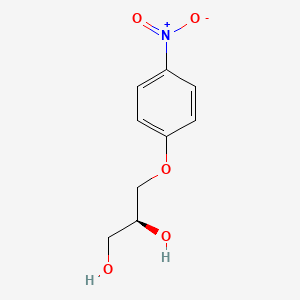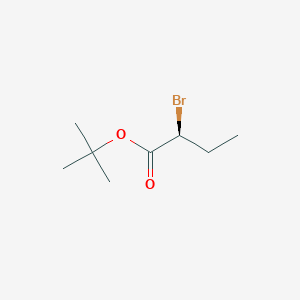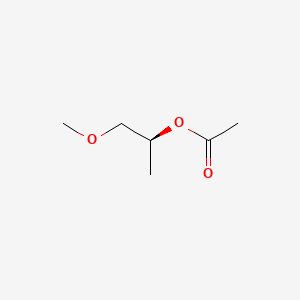
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid is an organic compound that features a borinic acid functional group attached to a phenyl ring substituted with a hydroxy and dimethylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid typically involves the reaction of 4-methylphenylboronic acid with 3-hydroxy-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The borinic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a borane derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials such as boron-doped polymers and ceramics.
作用机制
The mechanism of action of (3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid involves its interaction with molecular targets such as enzymes and receptors. The borinic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the hydroxy and dimethylpropoxy groups, making it less versatile in certain applications.
4-Methylphenylboronic acid: Similar structure but without the hydroxy and dimethylpropoxy groups.
3-Hydroxy-2,2-dimethylpropionic acid: Contains the hydroxy and dimethylpropoxy groups but lacks the borinic acid functionality.
Uniqueness
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid is unique due to the presence of both the borinic acid and hydroxy-dimethylpropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(3-hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-10-4-6-11(7-5-10)13(15)16-9-12(2,3)8-14/h4-7,14-15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQYPGPNKVDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














